![molecular formula C13H19N3O3 B6646793 1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B6646793.png)
1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid
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Overview
Description
1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid, also known as MPCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPCC has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mechanism of Action
1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid inhibits the activity of DPP-4 by binding to its active site, thereby preventing the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, 1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has been shown to have other biochemical and physiological effects. 1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases such as cardiovascular disease and cancer. 1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has also been shown to improve endothelial function, which plays a role in the regulation of blood pressure and blood flow.
Advantages and Limitations for Lab Experiments
1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has several advantages for lab experiments, including its stability and solubility in water and organic solvents. 1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid is also readily available and relatively inexpensive. However, 1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid. One direction is to further investigate its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Another direction is to explore its potential as an anti-inflammatory and anti-oxidant agent for the treatment of cardiovascular disease and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a tool for biochemical research.
Synthesis Methods
1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid can be synthesized using various methods, including the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with N-tert-butoxycarbonyl-L-homocysteine thiolactone followed by reduction with lithium aluminum hydride. Another method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with N-tert-butoxycarbonyl-L-homocysteine followed by deprotection with trifluoroacetic acid.
Scientific Research Applications
1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. 1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism and insulin secretion. This inhibition can lead to improved glucose tolerance and insulin sensitivity, making 1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid a potential therapeutic agent for the treatment of type 2 diabetes.
properties
IUPAC Name |
1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9-7-10(16-15-9)11(17)14-8-13(12(18)19)5-3-2-4-6-13/h7H,2-6,8H2,1H3,(H,14,17)(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCBSJVKVUPTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NCC2(CCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
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